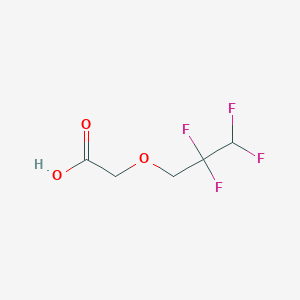

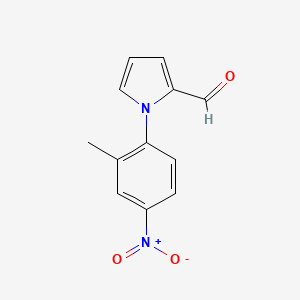

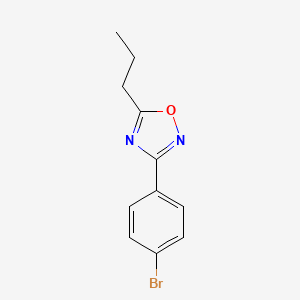

![molecular formula C14H19N3OS B1273971 5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 667413-67-4](/img/structure/B1273971.png)

5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of thiosemicarbazides or the reaction of azides with nitriles or alkenes. In the provided papers, similar triazole compounds were synthesized through various methods. For instance, paper describes the synthesis of a triazole-thione compound by reacting an amino-triazole with an acyl chloride. Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed.

Molecular Structure Analysis

Triazole derivatives often exhibit interesting structural properties due to the presence of multiple nitrogen atoms in the ring. The molecular geometry and vibrational frequencies of these compounds can be calculated using density functional theory (DFT), as shown in papers and . These calculations can provide insights into the conformational flexibility and the energetic behavior of the compounds in different solvent media. The crystal structure of related compounds, as reported in papers and , can reveal dihedral angles and supramolecular interactions that stabilize the crystal lattice.

Chemical Reactions Analysis

The reactivity of triazole derivatives can vary depending on the substituents attached to the triazole ring. The papers do not provide specific reactions for the compound , but triazole compounds are known to participate in various chemical reactions, including alkylation, acylation, and nucleophilic substitution, which can be used to further modify the structure and properties of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. Theoretical calculations, such as those reported in papers , , and , can predict properties like vibrational frequencies, NMR chemical shifts, and nonlinear optical properties. Experimental techniques, including IR spectroscopy, mass spectrometry, and X-ray crystallography, are used to characterize these compounds, as seen in papers , , and . The solubility, melting point, and stability of the compound can also be determined experimentally.

Relevant Case Studies

While the papers provided do not contain case studies on the specific compound "5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol," they do offer insights into the biological activities of related triazole derivatives. For example, paper discusses the antibacterial, antifungal, and antioxidant activities of a triazole-thione compound. These biological activities are of significant interest in the development of new pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

Synthesis and Characterization:

- Synthesis Pathways : A common route for synthesizing derivatives of trioses and pentoses, which can be extended to compounds like 5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol, involves converting glycerol to dioses and pentoses derivatives, potentially leading to acyclic C-nucleosides (Belkadi & Othman, 2006).

- Characterization of Novel Compounds : Research on the characterization and evaluation of novel 1,2,4-triazoles demonstrates their potential antimicrobial activity, which could be relevant for compounds with a similar structure (Martin, 2020).

- Crystal Structure Analysis : Studies on crystal structures of similar compounds, such as 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione, provide insights into their molecular configurations and potential applications in material sciences (Xu et al., 2006).

Pharmacological Potential:

- Antimicrobial Properties : Studies on the synthesis and pharmacological evaluation of similar compounds, such as those containing 1,2,4-oxadiazole and 1,2,4-triazole motifs, demonstrate substantial antibacterial activity, suggesting potential pharmaceutical applications (Rasool et al., 2016).

- Antioxidant Activity : Research on the protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mice suggests that similar compounds could have significant antioxidant properties (Aktay et al., 2005).

Propiedades

IUPAC Name |

3-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3OS/c1-5-17-13(15-16-14(17)19)11(4)18-12-8-6-7-9(2)10(12)3/h6-8,11H,5H2,1-4H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBONOSKQMPUDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C(C)OC2=CC=CC(=C2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394933 |

Source

|

| Record name | 5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

667413-67-4 |

Source

|

| Record name | 5-[1-(2,3-Dimethylphenoxy)ethyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667413-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

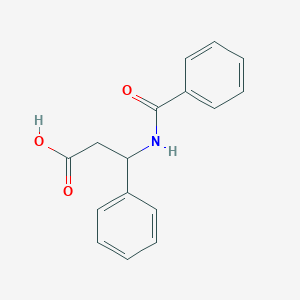

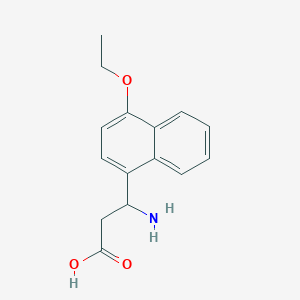

![9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B1273889.png)

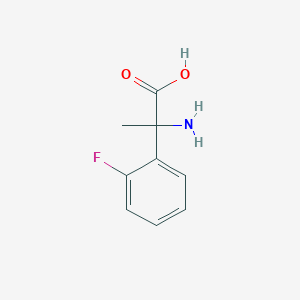

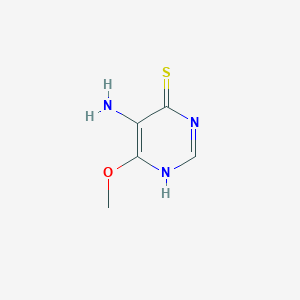

![4-[(4-Bromophenyl)amino]-4-oxobutanoic acid](/img/structure/B1273893.png)

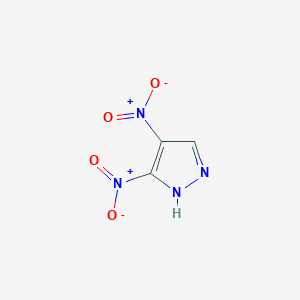

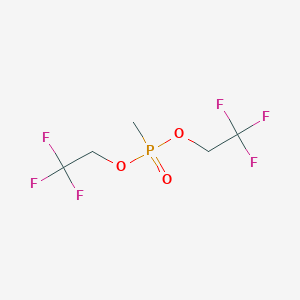

![2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1273896.png)

![Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid](/img/structure/B1273900.png)

![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B1273935.png)